molecular formula C16H18NO4- B12362929 6-Azaspiro[2.5]octane-1,6-dicarboxylic acid, 6-(phenylmethyl) ester

6-Azaspiro[2.5]octane-1,6-dicarboxylic acid, 6-(phenylmethyl) ester

Cat. No.: B12362929
M. Wt: 288.32 g/mol
InChI Key: FQFCMBUJUFOXNL-UHFFFAOYSA-M
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Description

6-Azaspiro[25]octane-1,6-dicarboxylic acid, 6-(phenylmethyl) ester is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Azaspiro[2.5]octane-1,6-dicarboxylic acid, 6-(phenylmethyl) ester typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the spirocyclic core through a cyclization reaction, followed by esterification to introduce the phenylmethyl ester group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This includes the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

6-Azaspiro[2.5]octane-1,6-dicarboxylic acid, 6-(phenylmethyl) ester can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, but they often require controlled temperatures and specific solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-Azaspiro[2.5]octane-1,6-dicarboxylic acid, 6-(phenylmethyl) ester has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of biological pathways and mechanisms.

    Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Azaspiro[2.5]octane-1,6-dicarboxylic acid, 6-(phenylmethyl) ester involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 6-Azaspiro[2.5]octane-1,6-dicarboxylic acid, 6-(9H-fluoren-9-ylmethyl) ester
  • 6-Azaspiro[2.5]octane-1,6-dicarboxylic acid, 6-(1,1-dimethylethyl) ester
  • 1-Oxa-6-azaspiro[2.5]octane-6-carboxylic acid tert-butyl ester

Uniqueness

6-Azaspiro[2.5]octane-1,6-dicarboxylic acid, 6-(phenylmethyl) ester is unique due to its specific spirocyclic structure and the presence of the phenylmethyl ester group. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C16H18NO4-

Molecular Weight

288.32 g/mol

IUPAC Name

6-phenylmethoxycarbonyl-6-azaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C16H19NO4/c18-14(19)13-10-16(13)6-8-17(9-7-16)15(20)21-11-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,18,19)/p-1

InChI Key

FQFCMBUJUFOXNL-UHFFFAOYSA-M

Canonical SMILES

C1CN(CCC12CC2C(=O)[O-])C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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